molecular formula C10H9N3 B1289392 [3,3'-Bipyridin]-5-amine CAS No. 756809-59-3

[3,3'-Bipyridin]-5-amine

Cat. No.: B1289392
CAS No.: 756809-59-3
M. Wt: 171.2 g/mol
InChI Key: MWMNULXSZAGSET-UHFFFAOYSA-N
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Description

[3,3’-Bipyridin]-5-amine is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Scientific Research Applications

Chemistry: [3,3’-Bipyridin]-5-amine is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology: In biological research, [3,3’-Bipyridin]-5-amine derivatives are explored for their potential as enzyme inhibitors and probes for studying biological processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a building block for drug development.

Industry: In the industrial sector, [3,3’-Bipyridin]-5-amine is used in the synthesis of advanced materials, such as polymers and supramolecular structures.

Mechanism of Action

This term is often used in the context of bioactive compounds (like drugs) to describe how they interact with biological systems to produce their effects .

Safety and Hazards

This would involve a discussion of any risks associated with the compound, including health risks, physical hazards (like flammability or explosiveness), and environmental hazards .

Future Directions

This would involve a discussion of areas for future research. For a chemical compound, this might include potential applications, synthesis methods that could be improved, or new reactions that could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridin]-5-amine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed non-directed C-3 arylation of pyridine, which has been shown to produce [3,3’-Bipyridin]-5-amine in good yield . The reaction conditions often include the use of palladium catalysts, ligands, and bases under an inert atmosphere.

Industrial Production Methods: Industrial production of [3,3’-Bipyridin]-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process is crucial to obtain high-purity [3,3’-Bipyridin]-5-amine for industrial applications.

Types of Reactions:

    Oxidation: [3,3’-Bipyridin]-5-amine can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Comparison with Similar Compounds

    [2,2’-Bipyridin]: Another bipyridine derivative with two pyridine rings connected at the 2-position.

    [4,4’-Bipyridin]: A bipyridine derivative with the pyridine rings connected at the 4-position.

Comparison: [3,3’-Bipyridin]-5-amine is unique due to the position of the amine group on the 5-position of the bipyridine structure. This positioning can influence its reactivity and binding properties compared to other bipyridine derivatives. For example, [2,2’-Bipyridin] is commonly used as a ligand in coordination chemistry, but the presence of the amine group in [3,3’-Bipyridin]-5-amine can introduce additional hydrogen bonding interactions, potentially altering its coordination behavior and applications.

Properties

IUPAC Name

5-pyridin-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMNULXSZAGSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591206
Record name [3,3'-Bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756809-59-3
Record name [3,3'-Bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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